1-(5-chloro-1H-benzimidazol-2-yl)ethanol
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Description
“1-(5-chloro-1H-benzimidazol-2-yl)ethanol” is a chemical compound with the empirical formula C8H7ClN2O . It belongs to the class of benzimidazoles, which are heterocyclic aromatic compounds . Benzimidazoles are known for their diverse biological and clinical applications .
Molecular Structure Analysis
The molecular structure of “1-(5-chloro-1H-benzimidazol-2-yl)ethanol” can be represented by the SMILES stringClC1=CC(N=C(CO)N2)=C2C=C1
. This indicates that the compound contains a benzimidazole ring substituted with a chlorine atom and an ethanol group . Physical And Chemical Properties Analysis
“1-(5-chloro-1H-benzimidazol-2-yl)ethanol” is a solid compound . It has a molecular weight of 182.61 . The compound’s InChI key isNIWRFQPRPJVQLO-UHFFFAOYSA-N
.
Scientific Research Applications
- Benzimidazole derivatives, including our compound of interest, have demonstrated potent antibacterial effects against various organisms. For instance, Malasala et al. reported several benzimidazole derivatives with remarkable antibacterial activity, including resistance against methicillin and vancomycin-resistant Staphylococcus aureus .
- Researchers have explored the antifungal potential of benzimidazole derivatives. Our compound may exhibit activity against fungi such as Candida albicans and Aspergillus niger .
- 1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene (TPBi), a structurally related compound, is commonly used in organic light-emitting diodes (OLEDs) .
- Igawa et al. synthesized 1-(1H-benzimidazol-6-yl) pyridin-2(1H)-one compounds, including our compound, which exhibited antagonistic properties against the MCH-R1 receptor .
- Some benzimidazole derivatives possess antioxidant properties. While specific data on our compound are limited, exploring its ability to scavenge free radicals could be valuable .
Antibacterial Activity
Antifungal Properties
OLED Functional Materials
G-Protein-Coupled Receptor (GPCR) Modulation
Antioxidant Activity
properties
IUPAC Name |
1-(6-chloro-1H-benzimidazol-2-yl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O/c1-5(13)9-11-7-3-2-6(10)4-8(7)12-9/h2-5,13H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFJYRNNAJWCSRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=C(N1)C=C(C=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-chloro-1H-benzimidazol-2-yl)ethanol |
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